2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate then undergoes cyclization and oxidation to yield the desired quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques. The goal is to achieve a scalable and environmentally friendly production method .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetic acid: Another related compound with distinct chemical properties and uses
Uniqueness
2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid stands out due to its unique quinoline structure, which imparts specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
90034-50-7 |
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Molecular Formula |
C18H15NO5 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H15NO5/c1-23-16-6-4-10(8-17(16)24-2)14-9-15(20)12-7-11(18(21)22)3-5-13(12)19-14/h3-9H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
LNAFGKLRJMTJTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)OC |
Origin of Product |
United States |
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